molecular formula C15H21NO3 B8264475 Methyl 2-((2,6-diisopropylphenyl)amino)-2-oxoacetate CAS No. 42022-53-7

Methyl 2-((2,6-diisopropylphenyl)amino)-2-oxoacetate

Cat. No. B8264475
CAS RN: 42022-53-7
M. Wt: 263.33 g/mol
InChI Key: CLAQXVLDUFSVHK-UHFFFAOYSA-N
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Description

Methyl 2-((2,6-diisopropylphenyl)amino)-2-oxoacetate is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl 2-((2,6-diisopropylphenyl)amino)-2-oxoacetate involves the reaction of 2,6-diisopropylaniline with ethyl oxalyl chloride followed by methylation of the resulting intermediate.

Starting Materials
2,6-diisopropylaniline, ethyl oxalyl chloride, methanol, sodium hydroxide, diethyl ether, wate

Reaction
Step 1: Dissolve 2,6-diisopropylaniline in diethyl ether and cool the solution to 0°C., Step 2: Slowly add ethyl oxalyl chloride to the solution while stirring and maintaining the temperature at 0°C., Step 3: Allow the reaction mixture to warm up to room temperature and stir for 2 hours., Step 4: Add a solution of sodium hydroxide in water to the reaction mixture and stir for 30 minutes., Step 5: Extract the product with diethyl ether and wash the organic layer with water., Step 6: Dry the organic layer over anhydrous sodium sulfate and filter the solution., Step 7: Concentrate the solution under reduced pressure to obtain the intermediate product., Step 8: Dissolve the intermediate product in methanol and add methyl iodide to the solution., Step 9: Stir the reaction mixture at room temperature for 2 hours., Step 10: Concentrate the solution under reduced pressure and wash the residue with diethyl ether., Step 11: Recrystallize the product from methanol to obtain Methyl 2-((2,6-diisopropylphenyl)amino)-2-oxoacetate.

properties

IUPAC Name

methyl 2-[2,6-di(propan-2-yl)anilino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-9(2)11-7-6-8-12(10(3)4)13(11)16-14(17)15(18)19-5/h6-10H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAQXVLDUFSVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601188613
Record name Methyl 2-[[2,6-bis(1-methylethyl)phenyl]amino]-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((2,6-diisopropylphenyl)amino)-2-oxoacetate

CAS RN

42022-53-7
Record name Methyl 2-[[2,6-bis(1-methylethyl)phenyl]amino]-2-oxoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42022-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[2,6-bis(1-methylethyl)phenyl]amino]-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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